N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-3-5-15(6-4-13)19(23)20-16-9-7-14(8-10-16)17-11-12-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWAKSCDOSZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide typically involves the reaction of 6-methoxypyridazine with 4-aminophenyl-4-methylbenzamide under specific reaction conditions. The process may include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyridazinyl rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Kinase Inhibition Profiles
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
- Quinoline vs. Pyridazine: Compound 16 () replaces pyridazine with a quinoline ring, improving solubility via methoxy groups but reducing specificity for pyridazine-favoring kinases like PDGFRα .
- Trifluoromethyl Groups : The trifluoromethyl substituent in and enhances hydrophobic binding but may reduce metabolic stability due to oxidative susceptibility .
- Bioavailability Challenges : Ethynyl-linked compounds (e.g., ) show potent ABL inhibition but poor oral bioavailability in rats, likely due to high molecular weight (>500 Da) and rigidity .
Metabolic Stability
- 4-Methylbenzamide Core : suggests that the 4-methyl group is prone to oxidation, forming aldehyde metabolites (e.g., M20), which may reduce efficacy .
- Pyridazine vs. Imidazopyridazine : Unlike imidazopyridazine derivatives (), the 6-methoxypyridazine group in the target compound may resist CYP450-mediated degradation due to steric hindrance from the methoxy group .
Biological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a methoxypyridazine moiety linked to a phenyl group and a methylbenzamide structure. The synthesis typically involves the reaction of 3-(6-methoxypyridazin-3-yl)aniline with 4-methylbenzoyl chloride, often in the presence of a base such as triethylamine to facilitate the reaction.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly through the modulation of pro-inflammatory cytokines like TNF-α. This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties, likely through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of this compound derivatives. The results indicated that certain modifications to the compound enhanced its potency against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-(6-Methoxypyridazin-3-yl)phenyl)-4-methylbenzamide | Similar structure; different substituents | Moderate anti-inflammatory effects |
| N-(4-(N-(3-(6-Methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide | Contains sulfamoyl group | Enhanced anti-inflammatory properties |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H NMR confirms methoxy (δ 3.8–4.0 ppm) and aromatic proton environments. ¹³C NMR identifies carbonyl (δ ~167 ppm) and pyridazine carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 350.1422) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Retention time and peak symmetry are monitored .
How can researchers address low yields in the Suzuki-Miyaura coupling step during synthesis?
Advanced Research Question
- Catalyst Optimization : Pd(OAc)₂ with SPhos ligand improves coupling efficiency in polar solvents (e.g., DMF) at 80–100°C .
- Solvent Selection : Mixed solvents (toluene/ethanol) enhance solubility of aryl halides and boronic acids .
- Oxygen Exclusion : Use of degassed solvents and inert atmospheres (N₂/Ar) prevents catalyst oxidation .
- Monitoring Reaction Progress : TLC or in-situ FTIR tracks intermediate formation to adjust reaction time .
What experimental approaches are recommended to analyze conflicting bioactivity data in different cellular models?
Advanced Research Question
- Assay Standardization : Use consistent cell lines (e.g., UCH-1 chordoma or A-431 epidermoid carcinoma) and passage numbers to reduce variability .
- Dose-Response Curves : Calculate IC₅₀ using alamarBlue or MTT assays with 8–10 concentration points (e.g., 0.1–100 μM) .
- Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO <0.1%) .
- Data Normalization : Express results as % viability relative to untreated cells to account for plate-to-plate variation .
How can researchers optimize the purification of this compound from reaction byproducts?
Advanced Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → ethyl acetate/methanol) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Monitor melting point (e.g., 160–165°C) .
- Prep-HPLC : Semi-preparative C18 columns (10 μm, 250 × 20 mm) with 0.1% TFA in mobile phase improve recovery .
What strategies are effective in stabilizing the compound during long-term storage for biological assays?
Advanced Research Question
- Lyophilization : Freeze-dry in amber vials under vacuum to prevent hydrolysis of the amide bond .
- Temperature Control : Store at –80°C in anhydrous DMSO (sealed with molecular sieves) to avoid degradation .
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products .
How can researchers elucidate the mechanism of action of this compound in enzyme inhibition studies?
Advanced Research Question
- Kinetic Assays : Measure enzyme activity (e.g., Michaelis-Menten kinetics) with varying substrate concentrations to identify competitive/non-competitive inhibition .
- Docking Studies : Use AutoDock Vina to predict binding modes to target enzymes (e.g., kinases or proteases) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized enzyme targets .
What analytical methods are suitable for detecting metabolic byproducts of this compound in in vitro hepatocyte models?
Advanced Research Question
- LC-MS/MS : Triple quadrupole MS with MRM mode detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- High-Resolution Mass Spectrometry (HRMS) : Q-TOF instruments identify exact masses of metabolites (mass error <5 ppm) .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways via scintillation counting .
How can contradictory solubility data in aqueous vs. organic solvents be resolved for formulation studies?
Advanced Research Question
- Co-Solvency Approach : Use PEG-400 or cyclodextrins to enhance aqueous solubility while retaining stability .
- LogP Determination : Shake-flask method (octanol/water) quantifies hydrophobicity (predicted LogP ~3.5) .
- Dynamic Light Scattering (DLS) : Assess nanoparticle formulations (e.g., liposomes) for improved bioavailability .
What steps are critical for scaling up the synthesis of this compound from milligram to gram quantities?
Advanced Research Question
- Process Optimization : Replace toxic solvents (DMF) with safer alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal contamination .
- Flow Chemistry : Continuous flow reactors improve heat transfer and reaction homogeneity at scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
